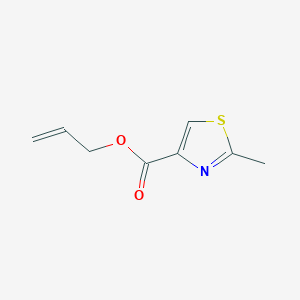
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) typically involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Allyl 2-methylthiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: The parent compound without the allyl group.
Allyl thiazole-4-carboxylate: Similar structure but without the methyl group.
2-Methylthiazole-4-methanol: The reduced form of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI).
Uniqueness
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is unique due to the presence of both the allyl and ester functional groups, which provide versatility in chemical reactions and potential biological activities. The combination of these groups with the thiazole ring enhances its reactivity and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
187269-96-1 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |
InChI Key |
HWVLDRVQZYZSLN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
Synonyms |
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















